molecular formula C10H5NO2 B2713924 4-oxo-4H-chromene-7-carbonitrile CAS No. 102297-64-3

4-oxo-4H-chromene-7-carbonitrile

Cat. No.: B2713924
CAS No.: 102297-64-3
M. Wt: 171.155
InChI Key: JSMFLJPIYHCDPN-UHFFFAOYSA-N
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Description

4-Oxo-4H-chromene-7-carbonitrile is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring.

Mechanism of Action

Target of Action

It is known that 2h/4h-chromene, a class of compounds to which 4-oxo-4h-chromene-7-carbonitrile belongs, exhibits a variety of biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . These activities suggest that this compound may interact with a range of biological targets.

Mode of Action

It is known that 4h-chromene derivatives can exhibit their biological activities through multiple mechanisms For instance, they can inhibit the growth of cancer cells, suppress convulsions, or kill microbes

Biochemical Pathways

Given the broad range of biological activities associated with 4h-chromene derivatives , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways related to cell proliferation, neuronal signaling, microbial metabolism, cholinergic signaling, tuberculosis infection, and glucose metabolism, among others.

Result of Action

Given the broad range of biological activities associated with 4h-chromene derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels. These could potentially include effects on cell proliferation, neuronal activity, microbial growth, cholinergic signaling, tuberculosis infection, and glucose metabolism, among others.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4H-chromene-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

4-Oxo-4H-chromene-7-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-oxochromene-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMFLJPIYHCDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)OC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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